N,N-Bis(2-hydroxyethyl)ethylenediamine
Overview
Description
N,N-Bis(2-hydroxyethyl)ethylenediamine: is an organic compound with the molecular formula C6H16N2O2. It is also known as 2,2’-(Ethylenediimino)diethanol. This compound is characterized by the presence of two hydroxyethyl groups attached to an ethylenediamine backbone. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: N,N-Bis(2-hydroxyethyl)ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound is used as a chelating agent to bind metal ions in biochemical assays. It helps in stabilizing metal ions and preventing their precipitation in biological systems.
Medicine: this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for delivering metal-based drugs to specific targets in the body.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of surfactants, emulsifiers, and other specialty chemicals. It is also employed in the production of resins and polymers.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)ethylenediamine involves its ability to form stable complexes with metal ions. The hydroxyethyl groups provide sites for coordination with metal ions, while the ethylenediamine backbone stabilizes the complex. This coordination ability is crucial for its applications in catalysis, chelation therapy, and drug delivery.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: This compound has one hydroxyethyl group instead of two.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound has four hydroxyethyl groups, making it more hydrophilic.
Ethylenediamine: The parent compound without any hydroxyethyl groups.
Uniqueness: N,N-Bis(2-hydroxyethyl)ethylenediamine is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions while maintaining solubility in water and organic solvents sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIAXUAIXVWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185796 | |
Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-06-6 | |
Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3197-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3197-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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